Trimethoxyboroxine
Description
Overview of Boroxine (B1236090) Ring Systems in Inorganic and Organoboron Chemistry
Boroxine (B₃H₃O₃) and its derivatives are six-membered heterocyclic compounds composed of alternating boron and oxygen atoms. wikipedia.org These structures are the cyclotrimeric anhydrides of boronic acids. researchgate.net In the realm of inorganic and organoboron chemistry, the boroxine ring is a fundamental structural motif. clockss.org The boron atoms in the ring are sp²-hybridized, resulting in a planar geometry for the ring itself. wikipedia.orgpearson.com
Boroxines are isoelectronic with benzene, which has led to investigations into their potential aromaticity. wikipedia.org However, it is generally accepted that triorganoboroxines exhibit little aromatic character. clockss.orgnii.ac.jp The stability of the boroxine ring is considered a significant feature, partly attributed to the electronic characteristics of having lone pairs on the oxygen atoms and a sextet of electrons on the boron atoms. clockss.org Boroxine structures can be substituted with various groups, including halogens, hydroxyl groups, or organic moieties, leading to a diverse family of compounds. dergipark.org.tr
The chemistry of boroxines is rich and varied, with applications in organic synthesis, where they can serve as alternatives to boronic acids, and in materials science. clockss.orgnii.ac.jp The boron atoms in the boroxine ring act as Lewis acidic sites, a property that influences their reactivity and applications. researchgate.netnii.ac.jp
Historical Context of Boroxine Research
The study of boroxines dates back to early investigations into the fundamental properties of these inorganic rings. clockss.org One of the earliest syntheses of a boroxine derivative, trimethoxyboroxine, was reported by Schiff in 1867. dergipark.org.tr Historically, a significant area of research has been the exploration of the aromaticity of the boroxine ring system, a topic that was debated due to the ring's stability and electronic structure. clockss.orgnii.ac.jp
Substituted boroxines, which are generally produced by the dehydration of their corresponding boronic acids, were discovered in the 1930s. wikipedia.org Over the years, research has expanded from fundamental studies of structure and bonding to a wide array of applications. clockss.orgnii.ac.jp The utility of boroxines as reagents in organic synthesis, such as in Suzuki-Miyaura coupling reactions, has been a notable area of development. clockss.org More recently, a significant advancement in boroxine chemistry was the demonstration of their use in the formation of covalent organic frameworks (COFs). clockss.orgnii.ac.jp
Unique Structural and Electronic Features of Boroxine Derivatives
Boroxine derivatives possess a planar, six-membered ring structure with bond angles close to 120°, similar to a regular hexagon. nii.ac.jp The B-O bond lengths in substituted boroxines are typically around 1.38 to 1.39 Å. wikipedia.orgresearchgate.net For instance, ethyl-substituted boroxine has B-O bond lengths of 1.384 Å, and phenyl-substituted boroxine has similar lengths of 1.386 Å. wikipedia.org This indicates that the nature of the substituent has a minimal effect on the size of the boroxine ring. wikipedia.org
The electronic structure of boroxines is characterized by weak electron delocalization around the ring due to the highly polar B-O bonds. dergipark.org.tr While isoelectronic with benzene, the aromatic character of boroxines is considered to be weak. clockss.orgcluster-science.com The boron atoms in the ring have a vacant p-orbital, which contributes to their Lewis acidity and their ability to interact with Lewis bases. researchgate.netnii.ac.jp This Lewis acidity is a key feature that underpins many of their applications, including their use as catalysts and in materials for lithium-ion batteries. clockss.orgnii.ac.jp
The crystal structure of boroxine derivatives is influenced by the nature of the substituents. Alkyl-substituted boroxines often stack in a way that forms a tubular structure. wikipedia.org In contrast, the crystal structure of phenyl-substituted boroxine is more complex, with interactions between the boron p-orbitals and the π-electrons of the phenyl rings influencing the packing arrangement. wikipedia.org
Positioning of this compound within the Boroxine Family of Compounds
This compound (TMB), with the chemical formula C₃H₉B₃O₆, is an organoboron compound and a key member of the boroxine family. cymitquimica.comguidechem.com It is a trialkoxy-substituted boroxine, meaning it has three methoxy (B1213986) groups (-OCH₃) attached to the boron atoms of the boroxine ring. rsc.org As an esterified derivative of trihydroxyboroxine, it is often used as a precursor for the synthesis of other alkylated or aromatic alkoxy boroxine derivatives. dergipark.org.tr
Most trisorganyloxy boroxines, including TMB, are colorless, hygroscopic liquids. dergipark.org.tr TMB is known for its reactivity, especially its susceptibility to hydrolysis in the presence of moisture, which leads to the formation of boronic acids. cymitquimica.com It is soluble in organic solvents, a property that facilitates its use in various synthetic applications. cymitquimica.com
TMB is considered a critical material in several industrial applications, including its use as a fume suppressor, a catalyst in olefin polymerization, in welding and soldering, and as an electrolyte additive in lithium-ion batteries. dergipark.org.tr
Current Research Landscape and Knowledge Gaps in this compound Studies
Current research on this compound is focused on optimizing its synthesis and exploring its applications in various fields. One area of investigation is the development of more efficient and cost-effective synthesis methods. For example, studies have explored the synthesis of TMB from boric acid and trimethyl borate (B1201080) using azeotropic distillation to improve reaction efficiency. dergipark.org.tr Another novel synthesis route involves the reduction of CO₂ to TMB using BH₃·THF. acs.org
In terms of applications, TMB is being investigated for its role as an electrolyte additive in lithium-ion batteries and as a flame retardant. dergipark.org.tracs.org Its use in organic synthesis continues to be an active area of research, particularly in the preparation of other boron-containing compounds. cymitquimica.commdpi.com
Despite the ongoing research, there are still knowledge gaps in the study of this compound. A significant challenge is its thermal decomposition during purification processes, which necessitates the use of specific solvents and techniques to avoid degradation. dergipark.org.tr While its role in certain applications is established, a more comprehensive understanding of its mechanism of action in areas like flame retardancy and as an electrolyte additive could lead to further improvements and broader applications. Further research into the synthesis of novel boroxine derivatives starting from TMB could also open up new avenues for materials with tailored properties. dergipark.org.tr
Structure
2D Structure
Properties
IUPAC Name |
2,4,6-trimethoxy-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
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InChI |
InChI=1S/C3H9B3O6/c1-7-4-10-5(8-2)12-6(9-3)11-4/h1-3H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMOJHVRFMOIGF-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C3H9B3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051514 | |
| Record name | Trimethoxycyclotriboroxane | |
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Molecular Weight |
173.5 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; mp = 10 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Boroxin, 2,4,6-trimethoxy- | |
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| Record name | Trimethoxyboroxine | |
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CAS No. |
102-24-9 | |
| Record name | Trimethoxyboroxine | |
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| Record name | Boroxin, 2,4,6-trimethoxy- | |
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| Record name | Trimethoxyboroxine | |
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| Record name | Boroxin, 2,4,6-trimethoxy- | |
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| Record name | Trimethoxycyclotriboroxane | |
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| Record name | Triboron trimethyl hexaoxide | |
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Advanced Synthetic Methodologies for Trimethoxyboroxine
Detailed Analysis of Established Synthetic Routes
The preparation of trimethoxyboroxine can be achieved through several chemical pathways, with the reaction between boric acid and trimethyl borate (B1201080) being one of the most efficient and cost-effective methods. dergipark.org.tr
Synthesis from Boric Acid and Trimethyl Borate
Role of Azeotropic Distillation and Dean-Stark Apparatus in Yield Optimization
A significant challenge in the synthesis of this compound is the presence of by-products like methanol (B129727), which can hydrolyze the final product, converting it back to the starting materials. dergipark.org.tr To overcome this, azeotropic distillation is employed as a highly efficient separation technique. dergipark.org.trstudysmarter.co.uk This method involves adding a third component, an entrainer, to form a new, lower-boiling-point azeotrope with one of the reaction components. studysmarter.co.ukgwsionline.combyjus.com
In this specific synthesis, the reaction is carried out in an azeotropic distillation setup equipped with a Dean-Stark apparatus. dergipark.org.trdergipark.org.tr The Dean-Stark apparatus is crucial for continuously removing the methanol by-product as it forms during the reaction. dergipark.org.tr As the reaction mixture is heated, the solvent and methanol vaporize, condense, and collect in the graduated arm of the Dean-Stark trap. Due to its immiscibility and higher density, methanol separates from the solvent and can be drawn off, effectively driving the reaction equilibrium towards the formation of this compound and significantly increasing the reaction yield. dergipark.org.tr
Solvent Selection and Its Impact on Reaction Efficiency (e.g., Cyclohexane (B81311) vs. Toluene/Hexane)
The choice of solvent is a critical parameter that heavily influences reaction efficiency, time, and yield. dergipark.org.tr An ideal solvent must be immiscible with the methanol by-product, have a boiling point higher than methanol but below the decomposition temperature of this compound. dergipark.org.tr
Research has shown that cyclohexane is a highly suitable solvent for this reaction. dergipark.org.trresearchgate.net It is immiscible with methanol and has a boiling point of approximately 88°C, which is adequate for the reaction to proceed without causing thermal degradation of the boroxine (B1236090) product. dergipark.org.tr In contrast, solvents with higher boiling points, such as toluene, xylene, and chlorobenzene, have been observed to result in lower yields and longer reaction times, which is attributed to the degradation of boroxine derivatives at elevated temperatures. dergipark.org.tr While this compound is soluble in toluene, it is not soluble in saturated solvents like cyclohexane. dtic.mil The use of cyclohexane as the solvent with a 1:2 molar ratio of boric acid to trimethyl borate has been identified as the optimal condition for achieving the best reaction yield. dergipark.org.trdergipark.org.tr
| Solvent | Boiling Point (°C) | Impact on Reaction Efficiency | Reference |
|---|---|---|---|
| Cyclohexane | ~88 | Optimal; leads to the best reaction yield. The product is insoluble in it. | dergipark.org.trdtic.mil |
| Toluene | ~111 | Low yield and long reaction time due to potential product degradation at higher temperatures. The product is soluble in it. | dergipark.org.trdtic.mil |
| n-Hexane | ~69 | Considered a less optimal solvent compared to cyclohexane. The product is insoluble in it. | dergipark.org.trdtic.mil |
| Xylene | ~140 | Low yield and long reaction time due to high boiling point causing product degradation. | dergipark.org.tr |
| Chlorobenzene | ~131 | Low yield and long reaction time due to high boiling point causing product degradation. | dergipark.org.tr |
Alternative Synthetic Pathways (e.g., Boron Trioxide and Trimethylborate)
An alternative route for preparing this compound is through the exothermic reaction of anhydrous boron trioxide with trimethyl borate. dergipark.org.trgoogle.com This method has been known for a considerable time and involves digesting the boron trioxide with the borate ester. google.com Historically, this technique required long reaction times, often exceeding ten hours. google.com However, modifications to this method, such as the introduction of a specific amount of water (around 1.9 to 3.5 percent by weight based on the boric oxide), have been shown to reduce the reaction time to approximately one hour. google.com The product obtained from the reaction of boric oxide and trimethyl borate can have varying ratios of the reactants. google.com
Reduction of Carbon Dioxide to this compound with Borane-THF Complexes
A more advanced and mechanistically interesting pathway involves the reduction of carbon dioxide (CO₂) using borane-tetrahydrofuran (B86392) (BH₃·THF) complexes. researchgate.netacs.org Research has demonstrated that commercially available BH₃·THF solutions can effectively reduce CO₂ at room temperature under atmospheric pressure to yield this compound. researchgate.netacs.org
This reaction is notable as it utilizes CO₂, a greenhouse gas, as a C1 building block. acs.org The process is efficient, with studies reporting an 87% yield of this compound after 12 hours. acs.org This transition-metal-free system presents a simple and effective method for CO₂ reduction to a methoxy (B1213986) group. acs.org
Mechanistic Investigations of CO₂ Reduction Pathways
The reduction of CO₂ with BH₃·THF is not spontaneous and requires a promoter or catalyst. researchgate.netacs.org Commercially available BH₃·THF solutions often contain a small amount of sodium borohydride (B1222165) (NaBH₄) as a stabilizer, which has been identified as a crucial catalyst for this transformation. researchgate.netacs.org In the absence of NaBH₄, the reaction does not proceed. researchgate.net
Catalytic Aspects and Role of Additives (e.g., NaBH4)
The synthesis of this compound can be significantly influenced by catalytic processes and the introduction of specific additives. While direct catalysis for the formation from common precursors like boric acid and methanol is not the standard approach, additives play a crucial role in alternative synthetic routes.
A notable example is the synthesis of this compound from carbon dioxide (CO₂) and a diborane (B8814927) source like borane (B79455) tetrahydrofuran (B95107) complex (BH₃·THF). acs.orgacs.org In this reaction, sodium borohydride (NaBH₄), often present as a stabilizer in commercial BH₃·THF solutions, acts as a critical promoter or catalyst. acs.orgacs.orgresearchgate.net Research has shown that purified BH₃·THF does not react with CO₂ under ambient conditions. acs.orgacs.org However, the introduction of a catalytic amount (e.g., 1.0 mol %) of NaBH₄ to the purified solution initiates the reaction, yielding this compound in high yields (83%). acs.orgacs.org The reaction proceeds efficiently at room temperature and atmospheric pressure. researchgate.net
The proposed mechanism suggests that the borohydride anion (BH₄⁻) from NaBH₄ functions as a Lewis base, activating the CO₂ molecule. acs.org This activated CO₂ is then reduced by BH₃ to form intermediates that ultimately lead to this compound. acs.org Another possibility is that BH₄⁻ directly reduces CO₂ to form a formate-borane adduct, which then enters a catalytic cycle. acs.org This is supported by the finding that sodium formate (B1220265) (HCOONa) can also act as a catalyst for this transformation, affording this compound in a comparable yield (79%). acs.orgacs.org These findings underscore the essential role of additives in enabling novel synthetic pathways.
Table 1: Effect of Additives on the Synthesis of this compound from CO₂ and BH₃·THF acs.orgacs.org
| Additive (1.0 mol %) | Yield of this compound |
| None (purified BH₃·THF) | No reaction |
| NaBH₄ | 83% |
| HCOONa | 79% |
In other contexts, such as the synthesis of borinic acids from this compound and Grignard reagents, while not a direct synthesis of the boroxine itself, the careful control of reaction conditions and quenching procedures is paramount to the outcome. mdpi.comacs.org
Emerging and Green Synthetic Strategies for this compound
In line with the principles of green chemistry, new strategies are being explored to synthesize this compound and related structures more sustainably. These methods aim to reduce waste, avoid harsh reagents, and improve energy efficiency.
One prominent green strategy involves the reduction of carbon dioxide. The use of CO₂, a greenhouse gas, as a C1 building block is a highly desirable goal. acs.org The catalytic conversion of CO₂ to this compound using BH₃·THF is a prime example of this approach, as it transforms a waste product into a valuable chemical under ambient conditions without the need for transition-metal catalysts. acs.orgacs.org
Another emerging area is the use of transesterification and metathesis reactions to create boroxine-based covalent organic frameworks (COFs). acs.orgchemrxiv.org While this research focuses on polymeric structures, the underlying chemistry offers potential new routes to discrete boroxine molecules. For instance, the transesterification of pinacol (B44631) aryl boronates with methyl boronic acid provides a pathway to boroxine rings. acs.orgchemrxiv.org This methodology could be adapted for the synthesis of this compound, potentially offering a more controlled, modular approach compared to traditional condensation methods.
On-surface synthesis represents a frontier in materials science where boroxine-containing molecules are formed directly on a substrate, such as a gold surface. mdpi.com This is typically achieved through the self-condensation of boronic acid precursors under ultra-high vacuum conditions, demonstrating a solvent-free method for boroxine formation. mdpi.com
High-Yield and Cost-Effective Synthesis Approaches
For this compound to be viable for its various industrial applications, such as in electrolyte additives and as a flame retardant, its synthesis must be high-yielding and economical. acs.orgdergipark.org.tr
The most common and cost-effective industrial method involves the reaction between boric acid and trimethyl borate. dergipark.org.tr A study optimizing this reaction found that the best results, in terms of high yield and cost-effectiveness, were achieved using a 1:2 molar ratio of boric acid to trimethyl borate. dergipark.org.tr The reaction is typically performed via azeotropic distillation to remove the methanol byproduct, which drives the equilibrium towards the product. dergipark.org.tr The choice of solvent is critical; cyclohexane was identified as superior to other solvents like toluene, xylene, and n-hexane for this process, providing a balance of appropriate boiling point and immiscibility with methanol. dergipark.org.tr
Another established high-yield method is the reaction between trimethyl borate and boron tribromide. dergipark.org.tr However, the route starting from boric acid and trimethyl borate is generally preferred due to lower costs. dergipark.org.tr The direct reaction of boric acid with methanol can also produce this compound. dergipark.org.tr
The synthesis via CO₂ reduction with BH₃·THF is also noted for its simplicity and effectiveness, providing high yields (up to 87% with commercial BH₃·THF) under mild conditions, which can contribute to cost-effectiveness by reducing energy inputs. acs.orgresearchgate.net
Table 2: Comparison of Solvents for this compound Synthesis via Azeotropic Distillation dergipark.org.tr
| Solvent | Boiling Point (°C) | Observations |
| Toluene | 111 | Low yield, long reaction time |
| Xylene | ~140 | Low yield, long reaction time |
| Chlorobenzene | 131 | Low yield, long reaction time |
| n-Hexane | 69 | Not economical due to low boiling point |
| Cyclohexane | 81 | Best results |
Strategies for Purity Enhancement and Contaminant Mitigation
The purity of this compound is critical, as impurities can affect its performance in applications like lithium-ion batteries or as a chemical reagent. dergipark.org.trresearchgate.net Key challenges in its purification include its sensitivity to hydrolysis and its tendency to decompose at high temperatures. dergipark.org.trresearchgate.net
A primary contaminant is water, which can hydrolyze the boroxine ring, converting the product back into its starting materials. dergipark.org.tr Therefore, a crucial mitigation strategy during synthesis is the efficient removal of condensation by-products like methanol and water. dergipark.org.tr This is effectively achieved using a Dean-Stark apparatus during azeotropic distillation, which physically separates the immiscible by-product from the reaction mixture. dergipark.org.tr
Distillation is a potential purification method, but it is often unsuccessful for this compound because the compound can degrade at the required distillation temperatures. dergipark.org.trresearchgate.net This thermal instability necessitates purification methods that operate under milder conditions.
Careful control of reaction parameters is a key strategy to prevent impurity formation. grace.com For syntheses involving precursors like boric acid and trimethyl borate, using the optimal stoichiometry (1:2 ratio) and solvent (cyclohexane) minimizes side reactions and unreacted starting materials in the final product. dergipark.org.tr
For syntheses involving highly reactive reagents, such as the CO₂ reduction method, purification of the starting materials can be a critical step. It was observed that purifying the BH₃·THF solution by removing the NaBH₄ stabilizer prevented the reaction from occurring, highlighting how a known "impurity" or additive can be essential for the desired transformation. acs.orgacs.org Understanding the role of every component is therefore vital for both yield and purity. nih.gov Post-synthesis, techniques like recrystallization in anhydrous solvents can be employed, though finding a suitable solvent system is key. clockss.org
Advanced Spectroscopic and Computational Characterization of Trimethoxyboroxine
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for probing the molecular structure of trimethoxyboroxine. nih.govstellarnet.us These methods provide complementary information on the vibrational modes of the molecule, allowing for a detailed characterization of its constituent bonds and functional groups. nih.govgatewayanalytical.com
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis of Boroxine (B1236090) Ring Modes and Methoxy (B1213986) Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is particularly sensitive to the vibrations of polar bonds, making it an excellent method for studying the boroxine ring and methoxy groups in this compound. dergipark.org.trlabmanager.com The FT-IR spectrum of this compound reveals several key absorption bands that are characteristic of its structure.
The presence of aliphatic C-H bonds in the methoxy groups is confirmed by absorption peaks in the 2800-3000 cm⁻¹ range. dergipark.org.tr Deformation modes of the methyl groups (C-H₃) are observed between 1410 and 1550 cm⁻¹. dergipark.org.tr A significant peak representing the B-O bond is found at approximately 1320 cm⁻¹, while the B-O-B bonds within the boroxine ring structure give rise to a peak around 1250 cm⁻¹. dergipark.org.trresearchgate.net Additionally, a non-apical B-H linkage is observed at 1080 cm⁻¹. dergipark.org.tr
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Aliphatic C-H stretching | 2800-3000 | dergipark.org.tr |
| C-H₃ deformation | 1410-1550 | dergipark.org.tr |
| B-O stretching | 1320 | dergipark.org.trresearchgate.net |
| B-O-B ring stretching | 1250 | dergipark.org.trresearchgate.net |
| Non-apical B-H linkage | 1080 | dergipark.org.tr |
Raman Spectroscopy for Complementary Vibrational Data
Raman spectroscopy provides data that is complementary to FT-IR, as it is sensitive to the vibrations of non-polar, symmetric bonds. nih.govgatewayanalytical.com While specific Raman data for all vibrational modes of this compound is not extensively detailed in the provided context, it is a crucial technique for obtaining a complete vibrational profile of a molecule. nih.gov For instance, Raman spectroscopy is particularly adept at identifying skeletal structures. gatewayanalytical.com The combination of FT-IR and Raman allows for a more comprehensive understanding of the molecular vibrations. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure and dynamics of this compound in detail. aip.orgnih.gov By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and motion of atoms within the molecule. aip.orgunipd.it
¹H NMR Spectroscopy: Chemical Shift Analysis of Methoxy Protons
¹H NMR spectroscopy is used to analyze the protons within the methoxy groups of this compound. In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of this compound shows a singlet peak at approximately 3.74 ppm, which corresponds to the protons of the methyl groups. researchgate.net This single peak indicates that all the methoxy protons are in equivalent chemical environments. When comparing the proton spectra of trimethyl borate (B1201080) and this compound, the signal for the methoxy protons in this compound is shifted to a lower field. researchgate.net
| Proton Environment | Chemical Shift (δ, ppm) | Solvent | Reference |
|---|---|---|---|
| Methoxy Protons (-OCH₃) | 3.74 | CDCl₃ | researchgate.net |
¹¹B NMR Spectroscopy: Quadrupolar Coupling Constants and Electric Field Gradient Tensors
¹¹B NMR spectroscopy is a key tool for investigating the boron atoms in the boroxine ring, providing insights into the local electronic environment and molecular dynamics. aip.orgrsc.org The ¹¹B nucleus has a spin of I = 3/2 and is subject to second-order quadrupolar interactions, which can be studied to understand the electric field gradient (EFG) at the boron site. aip.org
Quantum chemical calculations have been used to determine the ¹¹B quadrupolar coupling constant (C_Q) and asymmetry parameter (η_Q). For an energy-optimized molecular structure, a C_Q of 2.77 MHz and an η_Q of 0.31 were calculated. aip.org Experimental measurements from ¹¹B magic-angle spinning (MAS) NMR spectra at 210 K provided a C_Q of 2.56 MHz and an η_Q of 0.32, with an isotropic chemical shift (σ_iso) of 22 ppm. aip.org These experimental parameters are in good agreement with the calculated values. aip.org The ¹¹B NMR chemical shifts are typically referenced to a BF₃·OEt₂/CDCl₃ solution. aip.org In THF, the ¹¹B{¹H} NMR spectrum of this compound shows a singlet at 19.2 ppm. acs.orgacs.org
| Parameter | Calculated Value | Experimental Value | Reference |
|---|---|---|---|
| Quadrupolar Coupling Constant (C_Q) | 2.77 MHz | 2.56 MHz | aip.org |
| Asymmetry Parameter (η_Q) | 0.31 | 0.32 | aip.org |
| Isotropic Chemical Shift (σ_iso) | - | 22 ppm | aip.org |
| Chemical Shift (δ, ppm in THF) | - | 19.2 | acs.orgacs.org |
¹³C NMR Spectroscopy: High-Resolution Liquid-State Analysis
High-resolution liquid-state ¹³C NMR spectroscopy is employed to characterize the carbon atoms in the methoxy groups of this compound. aip.orgamazonaws.com The ¹³C{¹H} NMR spectrum in THF shows a signal at 51.6 ppm, which is assigned to the methoxy carbon. acs.orgacs.org This assignment was confirmed by a non-decoupled ¹³C NMR spectrum, where the signal split into a quartet due to coupling with the three hydrogen atoms of the methyl group. acs.org
| Carbon Environment | Chemical Shift (δ, ppm) | Solvent | Reference |
|---|---|---|---|
| Methoxy Carbon (-OCH₃) | 51.6 | THF | acs.orgacs.org |
Dynamic NMR Studies: Investigating Methoxy Group Rotation and Conformational Exchange
At room temperature, the ¹H and ¹³C NMR spectra of molecules with similar restricted rotations, such as N-carbomethoxylated indole (B1671886) derivatives, can exhibit broadened signals for atoms near the site of rotation. scielo.org.mx This broadening indicates that the rate of conformational exchange is on the NMR timescale. copernicus.org Upon heating, these signals sharpen as the rotational barrier is overcome, signifying a faster exchange rate. scielo.org.mx In the case of this compound, variable temperature NMR experiments, including two-dimensional exchange spectroscopy and the monitoring of stimulated echoes, provide detailed insights into these ultraslow dynamic processes. nih.govresearchgate.net These methods allow for the quantitative analysis of the exchange rates and the determination of the energy barriers associated with the methoxy group rotation. copernicus.orgrsc.org
The existence of equilibrating rotamers due to the carbomethoxy substituent has been well-documented in related systems. scielo.org.mx For this compound, the unconcerted rotation of the methoxy groups can result in a significant population of asymmetric conformations. nih.gov This conformational exchange can be further probed by specialized NMR techniques like relaxation dispersion experiments (CPMG and R1ρ), which are sensitive to exchange processes occurring on the microsecond to millisecond timescale. nih.govrsc.org These experiments can provide information on the populations of the different conformational states and the kinetics of their interconversion. nih.gov
Quantum Chemical Calculations and Theoretical Modeling of this compound
Density Functional Theory (DFT) has become an indispensable computational method for investigating the electronic structure and conformational landscape of molecules like this compound. wikipedia.orgmpg.descispace.com DFT calculations allow for the optimization of molecular geometries and the determination of the relative energies of different conformers. uni-muenchen.de For this compound, DFT studies have been employed to explore the conformations arising from the rotation of the methoxy groups. aip.org
These calculations have revealed that while a planar, threefold symmetric structure is possible, conformations with the methoxy groups rotated out of the boroxol plane are also energetically accessible. aip.org Specifically, the energy difference between a conformation where one methoxy group is flipped by 180 degrees and the symmetric conformation is on the order of 5 meV. aip.org However, rotating a methoxy group to be perpendicular (90 degrees) to the boroxol plane results in a significant energy increase of about 0.4 eV. aip.org DFT calculations have been performed using various functionals, such as the Perdew-Burke-Ernzerhof (PBE) and B3LYP, in combination with basis sets like aug-cc-PVTZ, to accurately model these conformational energies. aip.org
The insights from DFT are crucial for understanding the molecule's structure in different phases. While calculations often refer to gas-phase molecules, they provide a fundamental basis for interpreting experimental data for condensed phases, where a distribution of conformations is likely to exist. aip.org
The electric dipole moment of this compound is highly dependent on its molecular conformation. Quantum chemical calculations have shown that a perfectly symmetric, planar structure of this compound has a vanishing electric dipole moment. aip.org However, any deviation from this threefold symmetry, such as the unconcerted rotation of the methoxy groups, can induce a non-zero dipole moment. nih.govaip.org
DFT calculations have been instrumental in quantifying this relationship. For instance, flipping one methoxy group by 180 degrees from the symmetric orientation results in a calculated dipole moment of 2.75 D. aip.org This finding is significant because a non-zero dipole moment makes the molecule amenable to study by techniques like broadband dielectric spectroscopy. nih.govaip.org Experimental evidence confirms that in the condensed state, this compound possesses a non-zero average electric dipole moment, indicating the prevalence of asymmetric conformations. researchgate.netaip.org The magnitude of the dipole moment varies with the specific arrangement of the methoxy groups, highlighting the direct link between the molecule's dynamic conformational state and its dielectric properties. aip.org
Computational chemistry, particularly DFT, plays a vital role in predicting spectroscopic parameters for this compound, which are essential for interpreting experimental NMR spectra. gaussian.comprotein-nmr.org.uk Key parameters include the electric field gradient (EFG) tensors at the boron nuclei and the chemical shifts. aip.org
The EFG tensor components are used to calculate the nuclear quadrupole coupling constant (Cq), a measure of the interaction between the nuclear quadrupole moment and the local electric field gradient. nih.gov For this compound, DFT calculations have been used to determine the Cq values for different conformations. aip.org For instance, a Cq value of 2.56 MHz has been used in simulations to reproduce experimental ¹¹B NMR spectra. aip.org Calculations also show that nonplanar orientations of the methoxy groups can lead to significantly larger Cq values, exceeding 3 MHz. aip.org These theoretical predictions help in assigning spectral features to specific molecular structures and dynamics. nsf.gov
Similarly, chemical shifts can be predicted computationally. frontiersin.orgschrodinger.com DFT calculations, often employing the Gauge-Including Projector-Augmented Wave (GIPAW) method for solid-state systems, can provide theoretical chemical shift tensors. researchgate.netnih.gov These calculations have shown that for this compound, a π flip of a methoxy group is not expected to alter the chemical shift tensor. aip.org Comparing computationally predicted spectroscopic parameters with experimental data allows for a more robust and detailed understanding of the structure and dynamics of this compound. nsf.govsns.it
Molecular Dynamics (MD) simulations provide a powerful computational approach to investigate the reorientational dynamics of this compound over time. nih.gov By simulating the motion of atoms and molecules based on classical mechanics, MD can offer insights into processes like molecular reorientation and conformational changes that are often difficult to probe experimentally. rsc.org
For this compound, MD simulations can be used to model the rotational jumps of the molecule, which is a key aspect of its behavior as a molecular glass former. aip.org The time scales for these reorientational motions, often obtained from experimental techniques like dielectric spectroscopy, can be used as input for simulations to generate theoretical NMR line shapes. aip.org Random-walk simulations, a simplified form of MD, have been successfully employed to model the ¹¹B NMR spectra of this compound at various temperatures, showing good agreement with experimental data up to approximately 250 K. aip.org
MD simulations can also be combined with quantum mechanical calculations (QM/MM methods) to improve the accuracy of the force fields used, leading to more reliable predictions of dynamic properties. rsc.org This approach allows for the investigation of how the reorientational dynamics are influenced by the intermolecular interactions within the condensed phase. researchgate.net
For achieving very high accuracy in the calculation of molecular properties, it is often necessary to go beyond standard DFT and employ more advanced electron correlation theories. mdpi.com These methods explicitly account for the correlated motion of electrons, which is approximated in DFT. esrf.frntnu.no
Methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, particularly CCSD(T), are considered gold standards in quantum chemistry for their accuracy. mdpi.comntnu.no While computationally more demanding than DFT, these methods can provide benchmark results for the electronic structure, conformational energies, and spectroscopic parameters of molecules like this compound. nsf.govmdpi.com
The application of these high-accuracy methods is particularly important for systems where electron correlation effects are significant. rsc.org For example, in predicting NMR chemical shifts or EFG tensors, the accuracy of the underlying electronic structure calculation is paramount. nsf.govmdpi.com Although large-scale application of these methods to complex systems remains challenging due to high computational cost, they are invaluable for calibrating and validating the results obtained from more approximate methods like DFT. nsf.gov The development of hybrid QM/QM' models, which combine high-level calculations on a small, critical part of the molecule with a lower-level treatment of the rest, offers a promising avenue for applying these advanced theories to larger systems. sns.it
Mechanistic Investigations of Trimethoxyboroxine Reactivity
Reactions with Grignard Reagents and Formation of Boronic Derivativesrsc.org
The reaction of trimethoxyboroxine with Grignard reagents (RMgX) is a fundamental method for the formation of carbon-boron bonds, leading to the synthesis of boronic acid derivatives. These reactions are driven by the nucleophilic character of the Grignard reagent and the electrophilicity of the boron atoms in the boroxine (B1236090) ring. masterorganicchemistry.compressbooks.pub
The stoichiometry of the reaction between this compound and organometallic reagents like Grignard reagents is crucial for controlling the product distribution. escholarship.org The reaction proceeds through a stepwise nucleophilic substitution at the boron centers. The addition of one equivalent of a Grignard reagent to this compound can, in principle, lead to a mixture of mono-, di-, and tri-substituted products. However, the reactivity of the resulting boronic and borinic esters plays a significant role. Borinic esters, formed after the second substitution, are generally more electrophilic than the starting boronic esters, which can lead to uncontrolled polyaddition. mdpi.com
Careful control of reaction conditions, such as temperature and the nature of the organometallic species, is necessary to achieve selectivity. mdpi.com For instance, the use of less reactive organometallic reagents or sterically hindered Grignard reagents can favor the formation of mono-substituted boronic esters. While the reaction is typically stoichiometric, catalytic approaches for similar borylation reactions are an area of ongoing research, often employing transition metal catalysts to facilitate the C-B bond formation under milder conditions. researchgate.net
The primary products of the reaction between this compound and Grignard reagents are boronic esters. escholarship.org For example, the reaction with an aryl Grignard reagent can yield an arylboronic ester. escholarship.org Subsequent hydrolysis of these esters produces the corresponding boronic acids.
Table 1: Reaction of this compound with Grignard Reagents
| Grignard Reagent (RMgX) | Intermediate Product | Final Product (after hydrolysis) |
| Aryl-MgX | Arylboronic Ester | Arylboronic Acid |
| Alkyl-MgX | Alkylboronic Ester | Alkylboronic Acid |
Optimization of product yield depends on several factors. The choice of the trialkoxyborane precursor to this compound can influence the outcome, with triisopropoxyborane sometimes yielding better results than trimethyl borate (B1201080). mdpi.comescholarship.org Low reaction temperatures are often employed to control the reactivity and prevent over-addition of the Grignard reagent. mdpi.com The solvent also plays a critical role; ethers like diethyl ether or tetrahydrofuran (B95107) are standard due to their ability to solvate the Grignard reagent and their inertness under the reaction conditions. chemguide.co.uk Purification of the resulting boronic esters is typically achieved through distillation or chromatography, followed by characterization using spectroscopic methods such as NMR (¹H, ¹³C, ¹¹B) and FT-IR. dergipark.org.trresearchgate.net
Stoichiometric and Catalytic Aspects of Reactions with Organometallic Species
Hydrolysis and Formation of Boronic Acidspressbooks.pub
This compound readily undergoes hydrolysis in the presence of water to form boric acid and methanol (B129727). dtic.mil This reaction is a result of the nucleophilic attack of water on the boron atoms, leading to the cleavage of the B-O bonds within the boroxine ring and the methoxy (B1213986) groups.
The mechanism involves the coordination of a water molecule to a boron atom, followed by proton transfer and elimination of methanol. This process repeats until all the methoxy groups are replaced by hydroxyl groups, and the boroxine ring is cleaved, ultimately yielding three molecules of boric acid and three molecules of methanol. This hydrolysis is often a competing reaction in syntheses using this compound and necessitates the use of dry solvents and inert atmospheres. dergipark.org.trgoogle.com
Transesterification and Oxygen-Transfer Reactionsmasterorganicchemistry.com
Transesterification is a key reaction of this compound, allowing for the exchange of its methoxy groups with other alkoxy or aryloxy groups. This process is typically catalyzed by either an acid or a base. lumenlearning.com
This compound is a valuable precursor in non-hydrolytic sol-gel (NHSG) chemistry for the synthesis of borosilicate and other mixed-oxide materials. capes.gov.brmdpi.comosti.gov In these processes, this compound acts as an "oxygen-transfer" reagent. mdpi.comdntb.gov.ua For example, in the reaction with silicon alkoxides like Si(OEt)₄, this compound can transfer its oxygen atoms to form B-O-Si linkages, a fundamental step in creating a borosilicate network. mdpi.com This non-aqueous route offers better control over the homogeneity and microstructure of the final material compared to traditional hydrolytic methods. mdpi.comosti.gov The reaction of this compound with metal alkoxides can lead to the formation of polyborates, which are precursors for various ceramic materials. dtic.milcapes.gov.br
The mechanism of transesterification involves the nucleophilic attack of an alcohol on a boron atom of the this compound ring. lumenlearning.com Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the boron atom more electrophilic and susceptible to attack by the incoming alcohol. masterorganicchemistry.com In basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the boron atom. libretexts.org In both cases, a tetrahedral intermediate is formed, which then collapses, eliminating a molecule of methanol and incorporating the new alkoxy group. lumenlearning.comlibretexts.org This process can be driven to completion by removing the methanol by-product, often through azeotropic distillation. dergipark.org.tr This type of ester elimination is fundamental to its use in creating diverse borate esters and in the sol-gel synthesis of mixed oxides. rsc.orgmdpi.com
Applications in Sol-Gel Chemistry and Mixed Oxide Synthesis
Reactions with Chlorides (e.g., Aluminum Chloride, Phosphorus Pentachloride)
The reactivity of this compound with various chloride compounds has been a subject of scientific inquiry, revealing pathways to boron trihalides and other related compounds. These reactions provide valuable insights into the mechanistic aspects of halogenation.
Formation of Boron Trihalides and Related Compounds
The interaction between this compound and certain chlorides, such as aluminum chloride and phosphorus pentachloride, can lead to the formation of boron trichloride (B1173362) and other chlorinated species. acs.org Research has shown that the reaction products are highly dependent on the reaction conditions, such as pressure and temperature. acs.org
When this compound is reacted with aluminum chloride or phosphorus pentachloride under reduced pressure, the primary product observed is trimethoxyborane. acs.org However, when these reactions are conducted in sealed tubes, which implies higher pressure, the major product shifts to methyl chloride, with some evidence of methoxydichloroborane formation. acs.org This suggests that the pressure plays a crucial role in the reaction pathway and the final product distribution.
Furthermore, a patented method describes the preparation of boron trichloride by reacting this compound with chlorine at room temperature. google.comgoogleapis.com This process is said to proceed quantitatively when a stoichiometric excess of chlorine is used. google.com
The reaction of this compound with phosphorus(V) chloride (PCl5) is also a known route for chlorination. libretexts.org While the direct reaction of PCl5 with alkenes is not typically observed due to polarity issues, its reaction with alcohols to form chloroalkanes is well-established. libretexts.orgquora.com In the context of this compound, the methoxy groups are susceptible to reaction with PCl5.
Here is a summary of the products formed from the reaction of this compound with different chlorides under varying conditions:
| Reactant | Other Reagents | Conditions | Major Products | Minor Products |
| This compound | Aluminum Chloride | Reduced Pressure | Trimethoxyborane | |
| This compound | Aluminum Chloride | Sealed Tube | Methyl Chloride | Methoxydichloroborane |
| This compound | Phosphorus Pentachloride | Reduced Pressure | Trimethoxyborane | |
| This compound | Phosphorus Pentachloride | Sealed Tube | Methyl Chloride | Methoxydichloroborane |
| This compound | Chlorine | Room Temperature | Boron Trichloride |
Mechanistic Insights into Halogenation Pathways
The mechanisms governing the halogenation of this compound by chlorides like aluminum chloride and phosphorus pentachloride involve electrophilic attack and substitution pathways. Aluminum chloride, a strong Lewis acid, is known to catalyze Friedel-Crafts reactions by activating electrophiles. libretexts.orglibretexts.orgstudymind.co.uk In the reaction with this compound, aluminum chloride likely coordinates to the oxygen atoms of the methoxy groups, facilitating the cleavage of the B-O or C-O bonds and subsequent chlorination. mdpi.comccsenet.org The formation of a tetrachloroaluminate anion ([AlCl4]-) is a common feature in these types of reactions. ccsenet.orgumich.edu
Similarly, phosphorus pentachloride is a potent chlorinating agent that reacts with alcohols to produce chloroalkanes. libretexts.orgstackexchange.com The reaction often proceeds through the formation of an intermediate that facilitates the replacement of the hydroxyl or methoxy group with a chlorine atom. researchgate.netlibretexts.org The reaction of PCl5 with tertiary alcohols, for instance, can yield tertiary chlorides with retention of configuration under mild conditions, suggesting an SNi-like (internal nucleophilic substitution) mechanism. researchgate.net In the case of this compound, a similar mechanism may be at play, where the phosphorus atom acts as an electrophile, leading to the substitution of the methoxy groups.
The formation of different products under varying pressures suggests a competition between different reaction pathways. acs.org At reduced pressure, the equilibrium may favor the formation of the more volatile trimethoxyborane. acs.org Conversely, under the higher pressure of a sealed tube, the reaction may proceed further to cleave the C-O bond, leading to the formation of methyl chloride. acs.org
Catalytic Activity and Reaction Pathways
This compound has demonstrated notable catalytic and co-catalytic activity in several important chemical transformations, including olefin polymerization and carbon dioxide (CO2) reduction.
Co-catalysis in Olefin Polymerization with Metallocene Systems
Metallocene-based catalysts are a cornerstone of modern olefin polymerization technology. google.comhhu.deresearchgate.netrsc.org These systems typically consist of a metallocene compound and a co-catalyst, which activates the metallocene to its catalytically active form. google.comresearchgate.net While methylaluminoxane (B55162) (MAO) is a commonly used co-catalyst, research has explored other compounds to either replace or work in conjunction with MAO. google.comhhu.de
Theoretical Approaches to Catalytic Cycles
Theoretical methods, particularly density functional theory (DFT) calculations, are indispensable tools for elucidating the complex mechanisms of catalytic cycles involving this compound and related species. researchgate.netgdut.edu.cnrsc.org These computational approaches provide detailed insights into reaction pathways, transition states, and the energetics of intermediate species, which are often difficult to study experimentally. york.ac.uksci-hub.se
Theoretical studies have been applied to understand the reduction of CO2 to this compound. researchgate.net DFT calculations can model the entire catalytic cycle, identifying key intermediates and the rate-determining steps. gdut.edu.cn For example, in the reduction of CO2 by boranes, calculations can predict the feasibility of hydride transfer to CO2 or its adducts. researchgate.net These studies can help to explain the promotional role of species like NaBH4, as observed experimentally. acs.org
In the context of ambiphilic phosphine-borane catalysts for CO2 reduction, DFT results have shown that the initial adduct formation between the catalyst and CO2 can be thermodynamically slightly disfavored. acs.org However, the calculations also indicate that the subsequent reduction in the presence of a hydroborane is a viable pathway. acs.org This highlights the ability of theoretical models to rationalize experimental observations and predict reactivity.
Quantum chemical calculations are also used to investigate the structure of molecules like this compound itself. Such calculations have revealed that while the molecule can adopt a threefold symmetry, a significant fraction of asymmetric conformations is also present in the liquid state. aip.org This structural information is crucial for understanding its physical properties and reactivity.
Computational modeling extends to various aspects of catalysis, including the study of catalyst-substrate interactions, the influence of solvent effects, and the prediction of spectroscopic properties of intermediates. york.ac.uk By combining high-level quantum chemical calculations for the reactive center with less computationally expensive molecular mechanics methods for the surrounding environment (QM/MM methods), a more accurate and comprehensive picture of the catalytic system can be obtained. rsc.org
Investigations of Anhydride (B1165640) Ring-Opening Reactions
The ring-opening of cyclic anhydrides is a fundamental reaction in organic synthesis, and boroxine derivatives can play a role in or be the subject of related mechanistic studies. While direct catalysis by this compound in these specific reactions is not extensively detailed in the provided context, the principles of anhydride activation and ring-opening are relevant to understanding the broader reactivity of boron compounds.
The general mechanism for anhydride ring-opening involves the nucleophilic attack on one of the carbonyl carbons of the anhydride. core.ac.uknih.gov This can be catalyzed by either a nucleophilic catalyst or a general base catalyst. core.ac.uknih.gov
Nucleophilic Catalysis: In this pathway, the catalyst directly attacks the anhydride to form a more reactive intermediate, such as a chiral acylammonium salt when an amine catalyst is used. core.ac.uknih.gov This intermediate is then attacked by the nucleophile (e.g., an alcohol), leading to the ring-opened product and regeneration of the catalyst. core.ac.uknih.gov
General Base Catalysis: Here, the catalyst acts by deprotonating the incoming nucleophile, making it more potent. core.ac.uknih.gov For example, an amine catalyst can deprotonate an alcohol to form a more nucleophilic alkoxide, which then attacks the anhydride. The catalyst may also stabilize the resulting tetrahedral intermediate through hydrogen bonding. core.ac.uknih.gov
Theoretical studies, such as DFT calculations, have been instrumental in distinguishing between these pathways. For the alcoholysis of cyclic meso-anhydrides catalyzed by β-amino alcohols, the general base pathway was found to be significantly lower in energy than the nucleophilic pathway. core.ac.uknih.gov
In the context of borinic acids, which are structurally related to boroxines, preliminary mechanistic studies suggest that their formation can proceed through a boronic anhydride intermediate. mdpi.com This involves the formation of an "ate" complex followed by the transfer of an organic group. mdpi.com
The ring-opening of anhydrides is a key step in certain polymerization reactions, such as the ring-opening copolymerization (ROCOP) of anhydrides and epoxides to form polyesters. nih.gov The catalytic cycle for this process typically involves the reaction of a metal-alkoxide initiator with the anhydride to form a metal-carboxylate intermediate, which then reacts with the epoxide. nih.gov Understanding the mechanism of anhydride activation and ring-opening is crucial for designing catalysts that control the polymer sequence. nih.gov
The hydrolysis of acid anhydrides, which is the ring-opening by water, is a common reaction that leads to the formation of two carboxylic acid molecules. libretexts.org
The following table outlines the general mechanistic pathways for anhydride ring-opening.
| Catalysis Type | Key Step | Intermediate |
| Nucleophilic | Catalyst attacks anhydride | Reactive acyl-catalyst adduct |
| General Base | Catalyst deprotonates nucleophile | More potent nucleophile (e.g., alkoxide) |
Trimethoxyboroxine in Advanced Materials Science and Engineering
Applications in Lithium-Ion Battery Technology
The demand for high-energy-density lithium-ion batteries (LIBs) has spurred extensive research into innovative materials and electrolyte formulations to improve their performance, longevity, and safety. mdpi.comwashington.edu Trimethoxyboroxine (TMB) has emerged as a promising electrolyte additive, demonstrating considerable potential in addressing some of the key challenges associated with advanced LIBs, particularly those employing nickel-rich cathodes. researchgate.nethep.com.cn
As an electrolyte additive, this compound plays a crucial role in modifying the electrochemical environment within a lithium-ion cell. Its primary function is to participate in the formation of a stable interface between the electrode and the electrolyte. acs.orgacs.org The addition of TMB to the electrolyte can lower its oxidation potential, leading to its preferential oxidation on the cathode surface. acs.org This process is critical in protecting the cathode from structural degradation, especially at high voltages. acs.org
A key mechanism through which this compound enhances battery performance is by contributing to the formation of a robust solid electrolyte interphase (SEI) on the surface of the electrodes. acs.orggrepow.com The SEI is a passivation layer that forms during the initial charging cycles and is crucial for the long-term stability of the battery. grepow.comnih.govrsc.org
TMB decomposes before the carbonate solvent in the electrolyte, forming a thin, uniform cathode electrolyte interphase (CEI) on the surface of the cathode material. researchgate.net This TMB-derived CEI layer acts as a protective barrier, preventing direct contact between the highly reactive electrode material and the electrolyte. acs.orgacs.org This is particularly important in high-voltage applications where the electrolyte is prone to decomposition. acs.orgresearchgate.net
Parasitic reactions, which are unwanted chemical reactions between the electrode materials and the electrolyte, are a major cause of capacity fade and reduced lifespan in lithium-ion batteries. osti.govcapes.gov.br this compound helps to mitigate these detrimental reactions. ustc.edu.cncapes.gov.br
By forming a stable CEI, TMB effectively suppresses the continuous decomposition of the electrolyte at high potentials. researchgate.net It also inhibits the dissolution of transition metal ions from the cathode material into the electrolyte, a process that can poison the anode and lead to a decline in performance. researchgate.net Furthermore, the electron-deficient nature of borate (B1201080) compounds allows them to coordinate with anions like PF6⁻ and residual water in the battery, further enhancing stability. researchgate.net Studies have shown that the addition of TMB can significantly decrease cell impedance, especially at the positive electrode, when used at optimal concentrations. ustc.edu.cn
Nickel-rich layered oxides, such as LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811), are highly attractive cathode materials due to their high energy density. hep.com.cnresearchgate.net However, they suffer from poor cycling stability, especially at high cutoff voltages, due to issues like structural degradation and interfacial instability. researchgate.netresearchgate.netacs.org
The use of this compound as an electrolyte additive has shown remarkable success in improving the cycling performance of Ni-rich cathodes. hep.com.cnresearchgate.net For instance, the addition of 1.0 wt% TMB to the electrolyte in a Li||NCM811 cell boosted the capacity retention from 68.72% to 86.60% after 200 cycles when cycled up to 4.5 V. researchgate.net This enhancement is attributed to the formation of a stable CEI that protects the Ni-rich cathode from the electrolyte and suppresses detrimental side reactions. researchgate.net Research has also shown that incorporating elements like tin into Ni-rich cathodes can improve cycling performance, and the use of additives like TMB can complement these material-level modifications. mdpi.com
| Electrolyte | Capacity Retention after 200 Cycles |
| Baseline | 68.72% |
| 1.0 wt% TMB | 86.60% |
Data sourced from research on the application of TMB in Ni-rich cathodes. researchgate.net
The performance of this compound as an electrolyte additive can be further enhanced when used in combination with other additives, most notably vinylene carbonate (VC). nih.govcip.com.cn While TMB is highly effective at the positive electrode, it can have some negative effects on the carbonaceous negative electrode. researchgate.net
| Additive(s) | Positive Electrode Impedance | Negative Electrode Impedance |
| None (Control) | - | - |
| 1 wt% VC | Reduced | Slightly Affected |
| 2 wt% VC | Reduced | Greatly Increased |
| 0.3 wt% TMB | Greatly Decreased | Slightly Increased |
| 2 wt% VC + 0.3% TMB | Decreased (vs. 2% VC) | Unaffected (vs. 2% VC) |
Based on studies of symmetric cells after extended storage.
Enhancement of Cycling Performance in Ni-rich Cathodes
Polymer Science and Composite Materials
The principles of polymer science and technology involve the study of polymer chemistry, physics, processing, and applications. lu.se Natural fiber reinforced polymer composites are gaining traction as sustainable alternatives to traditional materials in various industries, including automotive and construction. scirp.orgsyncsci.comaddcomposites.com These composites leverage the properties of natural fibers like jute, kenaf, and flax to enhance the performance of polymer matrices. scirp.orgsyncsci.com
While direct applications of this compound in the bulk formulation of these composites are not widely documented in the provided context, its role in surface modification and as a precursor for boron-containing polymers could be an area of interest. Boron-containing compounds can be used to create polymers with specific functionalities. acs.org Given TMB's ability to form protective films, it could potentially be explored for surface treatments of natural fibers to improve their adhesion to polymer matrices or to impart properties like flame retardancy, an area where boron compounds are traditionally used. The synthesis of borinic acids from reactions involving this compound further points to its utility as a building block in polymer chemistry. acs.org
Precursor for Polyborate and Boron Nitride Fiber Synthesis
This compound is a key starting material in the synthesis of polyborate precursors for ceramic fibers. Through controlled hydrolysis and polycondensation, or via thermal disproportionation above 130°C, this compound can be converted into viscous polyborate sols. dtic.mil These sols can be spun into precursor fibers, a process that can be enhanced by the addition of high-molecular-weight polymers like poly(ethylene oxide) (PEO) as rheological aids. dtic.mil These additives are fugitive, meaning they are burned off during subsequent thermal processing. dtic.mil
A significant advantage of using this compound is the ability to create polyborate gels without the need for metal counter-ions, which can be problematic in the final ceramic. dtic.milresearchgate.net For instance, polyborates can be synthesized with ammonium (B1175870) counterions, which are eliminated as ammonia (B1221849) during nitridation, yielding a metal-free boron oxide precursor. dtic.mil
These polyborate fibers serve as an intermediate for producing high-performance boron nitride (BN) fibers. The polyborate gel fibers undergo a thermochemical conversion process, including nitridation in an ammonia atmosphere at elevated temperatures (e.g., 900°C), to yield the final boron nitride fibers. dtic.milmdpi.com This method avoids diffusion limitations that can occur when nitriding solid boron oxide. dtic.mil The resulting BN fibers are valued for applications requiring high thermal stability and mechanical strength. researchgate.net
Role in Polymerization Processes and Molecular Weight Control
This compound serves as an auxiliary catalyst in certain polymerization reactions, such as olefin polymerization. dergipark.org.trdergipark.org.trresearchgate.net In these processes, it contributes to the catalytic system that drives the formation of polymer chains from monomer units.
Integration into Self-Healing Polymers
The chemistry of boroxine (B1236090) rings and the reversible nature of boron-oxygen (B–O) bonds are exploited in the design of intrinsic self-healing polymers. dergipark.org.trrsc.org These materials can repair damage internally and restore their mechanical properties without external intervention. rsc.orgnih.gov
The self-healing mechanism relies on dynamic covalent bonds. Boronic esters, formed between boronic acids and diols, are a key functional group used for this purpose. rsc.org Similarly, the boroxine ring within this compound can participate in reversible reactions. For example, dynamic iminoboronate-based chemistry utilizes the boroxine structure to create polymers that are sensitive to ambient humidity and can self-heal. dergipark.org.tr When a crack forms in the material, the reversible B–O bonds can break and reform across the damaged interface, effectively mending the structure. rsc.org This capability has led to significant interest in boroxine-containing polymers for applications requiring enhanced durability and lifespan, such as in coatings and adhesives. rsc.orgmdpi.com
Advanced Ceramics and Glasses
This compound is a valuable component in the sol-gel synthesis of advanced ceramics and glasses, offering pathways to materials with tailored properties.
Alkali-Free Borosilicate Glass Synthesis
This compound is instrumental in novel, non-aqueous sol-gel routes to produce alkali-free borosilicate glass. rsc.orgrsc.org Traditional sol-gel methods often use water and mineral acids, which can lead to the hydrolytic leaching of borate from the final glass structure. rsc.org The non-aqueous method overcomes this limitation.
In this process, this compound is reacted with a silicon alkoxide, such as tetraethylorthosilicate (TEOS), in an organic solvent, completely excluding water. rsc.orggoogle.com this compound acts as both the boron source and a non-aqueous "oxygen transfer" reagent. rsc.org The reaction proceeds through a rapid transesterification and oxygen transfer, forming a borosilicate gel and eliminating a borate ester byproduct. rsc.orgrsc.org The gel is then dried and fired at temperatures around 600°C to yield a homogeneous, alkali-free borosilicate glass. rsc.org This low-temperature route avoids the high temperatures (>1300°C) required for conventional melt-fusion processes. rsc.org
| Component | Chemical Formula | Role in Synthesis |
| This compound (TMB) | C₃H₉B₃O₆ | Boron source; Oxygen transfer reagent |
| Tetraethylorthosilicate (TEOS) | C₈H₂₀O₄Si | Silicon source |
| Trifluoroacetic acid | C₂HF₃O₂ | Catalyst (optional) |
| Organic Solvent | N/A | Reaction medium |
This interactive table summarizes the key components in the non-aqueous synthesis of alkali-free borosilicate glass.
Control of Porosity and Microstructure in Derived Materials
The use of this compound in sol-gel processes provides a means to control the porosity and microstructure of the resulting materials. For example, lithium polyborate fibers derived from this compound via sol-gel methods have been shown to possess porous microstructures. dtic.mil The characteristics of this porosity can be influenced by the specific synthesis conditions.
In the context of borosilicate coatings, the microstructure and the potential for phase separation are dependent on factors such as the water content in the initial solution (in aqueous or hybrid methods), the heat treatment temperature, and the duration of the treatment. researchgate.net By carefully managing the sol-gel reaction parameters, including the precursors like this compound, it is possible to tailor the final microstructure of the glass or ceramic. This control is critical for applications where specific properties like pore size distribution, surface area, or optical transparency are required. researchgate.netuq.edu.au For instance, controlling porosity is essential in designing advanced electrodes for batteries and other electrochemical devices. uq.edu.au
Protective Coatings and Resins
This compound is utilized in the formulation of protective coatings and as a hardening agent for resins. dergipark.org.trdergipark.org.trresearchgate.net Its properties contribute to creating durable and functional surfaces. It is used in coatings designed to protect materials like metal and wood. dergipark.org.trgoogle.com For example, it has been incorporated into preservative formulations to protect wood from biological degradation. google.com
In addition to its role as a primary component, this compound can also function as a curing or hardening agent for epoxide (epoxy) resins. dergipark.org.trdergipark.org.tr In these applications, it participates in the cross-linking reactions that transform the liquid resin into a hard, thermoset polymer. This process is fundamental to the performance of many industrial adhesives, composites, and protective paints. mdpi.com The ability of this compound to form robust B-O networks contributes to the thermal and chemical resistance of the cured resin system.
Boron-Containing Compounds in Pharmaceuticals and Materials Science
The utility of this compound extends across both pharmaceutical and materials science domains, underscoring the broad importance of boron-containing compounds. cymitquimica.com In materials science, it serves as a critical building block and functional additive, contributing to the synthesis and performance enhancement of a wide array of materials.
Interactive Data Table: Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 102-24-9 | cymitquimica.comsigmaaldrich.comscbt.com |
| Molecular Formula | C₃H₉B₃O₆ | cymitquimica.comsigmaaldrich.comscbt.com |
| Molecular Weight | 173.53 g/mol | cymitquimica.comsigmaaldrich.comscbt.comnih.gov |
| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.comnih.govguidechem.com |
| Melting Point | 10 °C (lit.) | sigmaaldrich.comchemicalbook.comjsc-aviabor.com |
| Boiling Point | 130 °C (lit.) | sigmaaldrich.comchemicalbook.comjsc-aviabor.com |
| Density | 1.195 - 1.216 g/mL at 25 °C | sigmaaldrich.comjsc-aviabor.comthermofisher.com |
| Refractive Index | n20/D 1.4 (lit.) | sigmaaldrich.comchemicalbook.comchemwhat.com |
| Vapor Pressure | 30 mmHg (25 °C) | sigmaaldrich.comchemicalbook.comjsc-aviabor.com |
| Solubility | Reacts with water | guidechem.comchemicalbook.com |
Synthesis and Reactivity
This compound can be synthesized through several methods, with one common approach being the reaction of boric acid and trimethyl borate. dergipark.org.tr To enhance reaction efficiency, this process is often carried out using an azeotropic distillation setup with a Dean-Stark apparatus to remove the methanol (B129727) byproduct. dergipark.org.tr Another synthesis route involves the reaction of boron trioxide with trimethylborate. dergipark.org.tr It is also reported that commercially available solutions of BH₃·THF can react with carbon dioxide at room temperature to produce this compound in high yield. acs.org
A key characteristic of this compound is its sensitivity to moisture, leading to hydrolysis. cymitquimica.comdergipark.org.tr This reactivity is a crucial consideration in its handling and application. It can also act as a Lewis acid, which allows it to facilitate various chemical transformations. cymitquimica.com
Applications in Polymer Science
In the realm of polymer chemistry, this compound serves multiple functions. It is utilized as a crosslinking agent, which helps to form covalent bonds between polymer chains, thereby enhancing the mechanical properties and stability of the resulting polymer. guidechem.com It is also used as a cocatalyst in olefin polymerizations, particularly those using metallocene-based single-site catalysts, where it aids in controlling the molecular weight of the polymer. dergipark.org.tr Research has also explored its use in creating self-healing polymers based on dynamic iminoboronate-based boroxine chemistry. dergipark.org.tr
Role in Ceramics and Coatings
This compound is a precursor in the synthesis of boron-containing ceramics. google.com The "sol-gel" chemistry approach, starting with this compound, can be used to form polyborate precursor fibers. dtic.mil These fibers can then be converted into boron nitride fibers, which are valued for their high-temperature stability and other properties. dtic.mil Additionally, it has been used in protective coatings. dergipark.org.tr
Flame Retardant Properties
A significant application of this compound is as a flame retardant. acs.org When exposed to fire, particularly metal fires involving magnesium, titanium, and zirconium, this compound decomposes to form a boric oxide "skin" on the burning metal. dtic.milacs.org This layer effectively cuts off the oxygen supply, thereby extinguishing the fire. dergipark.org.trdtic.mil It has been investigated for its effectiveness in extinguishing alkali metal fires and as a component in flame-retardant compositions for epoxy resins. jsc-aviabor.comgoogle.comgoogle.com
Use in Pharmaceuticals and Other Applications
While this article focuses on materials science, it's noteworthy that this compound is also utilized in organic synthesis for preparing various boron-containing compounds that have applications in the pharmaceutical field. cymitquimica.comfishersci.ca Its ability to introduce boron and oxygen moieties into molecules makes it a versatile reagent. guidechem.com Other industrial applications include its use as an electrolyte additive in lithium-ion batteries and in welding and soldering. dergipark.org.tr
Boroxine Derivatives in Chemical and Biological Research
Antioxidant Capacity Studies of Boroxines
Research into the antioxidant properties of boroxine (B1236090) derivatives, including trimethoxyboroxine, has sought to understand their potential to neutralize free radicals. Studies have primarily focused on the ability of these compounds to donate electrons or protons to stabilize reactive species.
Investigation of Electron Exchange Potential of Boron Atoms
Theoretically, the potential for boroxine compounds to act as antioxidants is not straightforward. In compounds like this compound and trimethylboroxine (B150302), boron atoms are not expected to readily exchange electrons to quench reactive radicals. repec.orgjournals.czresearchgate.net However, some recent studies have put forward the hypothesis that the boron atom might behave similarly to carbon and engage in the exchange of protons. repec.orgjournals.czresearchgate.net
Quantum chemical studies have been employed to calculate thermodynamic molecular descriptors and elucidate the free radical scavenging activity of boroxine compounds. researchgate.net These theoretical investigations analyze mechanisms such as hydrogen atom transfer (HAT), sequential electron transfer-proton transfer (SET-PT), and single-proton-loss electron transfer (SPLET) to predict antioxidant behavior. researchgate.net For a compound like dipotassium-trioxohydroxytetrafluorotriborate (K₂[B₃O₃F₄OH]), the presence of sp3-hybridized boron atoms theoretically allows for the exchange of electrons from the inner shell, a feature not present in this compound. repec.orgjournals.czresearchgate.net
Comparative Studies with Other Boroxine Family Compounds
To experimentally assess the antioxidant capacity, comparative studies have been conducted using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) antioxidant assay. repec.orgjournals.cz This method tests the ability of a compound to act as a free radical scavenger. One such study compared this compound with other members of the boroxine family, namely trimethylboroxine and dipotassium-trioxohydroxytetrafluorotriborate (K₂[B₃O₃F₄OH]). journals.cz
The results from the DPPH test indicated an extremely weak antioxidant capacity for all the boroxines investigated. repec.orgjournals.czjournals.cz Specifically, this compound and trimethylboroxine did not demonstrate antioxidant activity by donating electrons to neutralize free radicals. journals.cz In fact, across most tested concentrations, absorbance readings showed a slight increase, suggesting a lack of radical inhibition. journals.cz The halogenated boroxine, K₂[B₃O₃F₄OH], showed very weak antioxidant activity at lower concentrations but appeared to act as a pro-oxidant at higher concentrations, evidenced by a significant increase in absorbance. repec.orgjournals.cz
| Compound | Observed Antioxidant Activity (DPPH Assay) | Inhibition of DPPH Radical |
|---|---|---|
| This compound | No significant antioxidant activity. journals.cz | Showed a color increase of 1.78% to 6.51%, indicating no radical inhibition. journals.cz |
| Trimethylboroxine | No significant antioxidant activity. journals.cz | Showed a color increase of 0.06% to 1.45%, indicating no radical inhibition. journals.cz |
| Dipotassium-trioxohydroxytetrafluorotriborate (K₂[B₃O₃F₄OH]) | Weak antioxidant activity at low concentrations; pro-oxidant behavior at high concentrations. journals.cz | 0.38% to 0.92% at lower concentrations; significant color increase at higher concentrations. journals.cz |
Application in Chemical Synthesis as Building Blocks
This compound is a versatile reagent and building block in organic and inorganic synthesis. cymitquimica.comguidechem.com It is frequently used for the preparation of other boron-containing compounds, which have applications in materials science and pharmaceuticals. cymitquimica.com One of its key reactions is trans-esterification, where this compound reacts with an aryl or alkyl alcohol to produce different boroxine derivatives. dergipark.org.tr
This compound also serves as a precursor in the synthesis of borinic acids and their derivatives. acs.org For instance, the reaction of this compound with aromatic Grignard reagents provides a pathway to synthesize these valuable compounds. acs.org Furthermore, research has demonstrated that this compound can be synthesized from the reduction of carbon dioxide (CO₂) using borane (B79455) tetrahydrofuran (B95107) complex (BH₃·THF), highlighting its role in CO₂ utilization strategies. acs.orgresearchgate.net Its utility extends to being a co-catalyst in olefin polymerizations and in the hardening of epoxide resins. dergipark.org.trdergipark.org.tr
Boron Chemistry Related Research
This compound is a key compound in the broader field of boron chemistry research. It is an organoboron compound featuring a six-membered boroxine ring composed of alternating boron and oxygen atoms. cymitquimica.comdergipark.org.tr This B₃O₃ ring is planar and isoelectronic with benzene, though electron delocalization is weak due to the high polarity of the B-O bonds. dergipark.org.traip.org
A significant characteristic of this compound is its sensitivity to moisture; it readily hydrolyzes to form boric acid. cymitquimica.comdergipark.org.trdtic.mil This reactivity requires careful handling under anhydrous conditions. cymitquimica.com The compound can act as a Lewis acid, which allows it to facilitate various chemical transformations. cymitquimica.com Research has also delved into its electronic properties, including studies of the boroxine-gold interface, which are relevant for its potential use in molecular electronics and as a template for growing organic architectures. rsc.orgrsc.org The reorientational dynamics of this compound as a molecular glass former have also been investigated using techniques like dielectric spectroscopy and nuclear magnetic resonance. aip.org
Bioactive Materials for Tissue Engineering (e.g., Boron Release)
While direct applications of this compound in tissue engineering are not extensively documented, its role as a precursor for boron-containing materials is significant. For example, this compound can be used in sol-gel processes to form polyborate fibers. dtic.mil These boron-containing materials are of interest in the development of bioactive scaffolds for tissue engineering. rsc.org
The field of tissue engineering utilizes bioactive materials to repair or replace damaged tissues. mdpi.combiolinscientific.com Boron itself is recognized as an essential trace element that can have a positive influence on bone growth. nih.gov Consequently, materials that allow for a controlled release of boron are highly sought after for bone regeneration applications. nih.govmdpi.comnih.gov Scaffolds made from borate (B1201080) bioactive glasses or boric acid-doped polymers have been shown to release boron ions, which can induce proliferation and differentiation of bone cells like osteoblasts and mesenchymal stem cells. nih.govnih.gov Therefore, materials derived from this compound could potentially serve as platforms for the controlled release of bioactive boron, making them relevant to the development of next-generation scaffolds for tissue engineering. dtic.milmdpi.com
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Pathways with Enhanced Sustainability
Current synthesis methods for trimethoxyboroxine, such as the reaction of boric acid and trimethyl borate (B1201080), are effective but present opportunities for improvement in terms of sustainability. dergipark.org.trdergipark.org.tr Future research is geared towards developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.
One promising approach involves the catalytic reduction of carbon dioxide (CO2). Research has shown that commercially available solutions of BH3·THF, in the presence of a catalytic amount of sodium borohydride (B1222165) (NaBH4), can efficiently reduce CO2 at room temperature and atmospheric pressure to yield this compound. researchgate.netacs.org This method is simple and highly effective for synthesizing this compound. acs.org Further investigation into optimizing this process, perhaps by exploring alternative catalysts or reaction conditions, could lead to even more sustainable and cost-effective production methods.
Another avenue of exploration is the use of azeotropic distillation in the synthesis of this compound from boric acid and trimethyl borate. dergipark.org.trdergipark.org.tr This technique has been shown to be highly efficient for the isolation of mixtures. dergipark.org.tr The use of solvents like cyclohexane (B81311), which has been shown to provide good reaction yields, is also being investigated. dergipark.org.trresearchgate.net The development of more environmentally friendly solvent systems and more efficient distillation processes will be key to enhancing the sustainability of this synthetic route.
Exploration of New Catalytic Applications Beyond Current Scope
This compound and its derivatives have established roles as catalysts and reagents in various chemical transformations, including as an auxiliary catalyst in olefin polymerization. dergipark.org.tr However, the full catalytic potential of this compound class is likely yet to be realized. Future research will focus on exploring new catalytic applications beyond their current uses.
One area of interest is in the development of novel catalysts for a broader range of organic reactions. The boroxine (B1236090) ring system can be functionalized with different organic groups, leading to a wide array of derivatives with potentially unique catalytic properties. dergipark.org.tr For instance, the reaction of this compound with Grignard reagents offers a pathway to new borinic acids, which could serve as precursors to novel catalysts. acs.orgmdpi.com
Furthermore, the interaction of this compound with transition metals could lead to the development of new catalytic systems. For example, nickel-catalyzed hydroboration has been reported for the reduction of CO2, and further research could explore the use of this compound in similar systems for other transformations. mdpi.com The unique electronic properties of intermetallic compounds, when combined with boroxine chemistry, may also yield highly efficient and stable catalysts for various applications, from environmental remediation to energy production. mdpi.com
Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions
Understanding the mechanisms of reactions involving this compound is crucial for optimizing existing processes and developing new applications. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring of these reactions will be instrumental in gaining these insights.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. numberanalytics.com For example, 11B NMR spectroscopy has been used to monitor the reaction of BH3·THF with CO2 to form this compound, providing valuable data on the reaction progress. acs.org Future advancements in NMR technology, such as higher field strengths and more sophisticated pulse sequences, will enable even more detailed studies of reaction kinetics and intermediates.
Infrared (IR) and Raman spectroscopy are other valuable techniques for in-situ monitoring. solubilityofthings.com These methods can provide information about the vibrational modes of molecules, allowing for the identification of reactants, products, and intermediates in real-time. numberanalytics.comsolubilityofthings.com The application of techniques like Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) could overcome the low sensitivity of conventional Raman spectroscopy, enabling the study of interfacial chemistries in applications such as batteries. acs.org
Hyphenated techniques, which combine a separation method with a spectroscopic detection method (e.g., GC-MS, LC-NMR), will also play a crucial role. numberanalytics.com These techniques can provide detailed information about complex reaction mixtures, helping to identify byproducts and understand reaction pathways.
Computational Design of Novel this compound Derivatives with Tailored Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for the rational design of new this compound derivatives with specific, tailored properties. mdpi.comnih.gov By modeling the electronic structure and properties of different derivatives, researchers can predict their reactivity, stability, and suitability for various applications before undertaking laborious and expensive experimental synthesis.
DFT calculations have already been used to study the geometry, bond lengths, and bond angles of this compound and related complexes. nih.govaip.org These studies provide fundamental insights into the structure-property relationships of these compounds. For example, DFT calculations have been employed to understand the molecular optimizations of this compound when used as an electrolyte additive in lithium-ion batteries. researchgate.net
Future research will likely involve more sophisticated computational models to predict a wider range of properties. This could include:
Catalytic activity: Predicting the ability of a derivative to catalyze a specific reaction.
Electrochemical properties: Designing derivatives with optimal properties for use in energy storage devices. dntb.gov.ua
Biological activity: Screening derivatives for potential biomedical applications.
By combining computational design with experimental validation, researchers can accelerate the discovery and development of new this compound-based materials with enhanced performance.
Integration of this compound in Emerging Energy Storage Technologies
This compound has shown promise as an electrolyte additive in lithium-ion batteries. dergipark.org.trgoogle.combohrium.com It has been found to reduce the fade rate of batteries and decrease cell impedance at low concentrations. google.comustc.edu.cn Research suggests that this compound may react with trace amounts of water or the lithium salt in the electrolyte, and its decomposition products could be responsible for the observed improvements. google.com
Future research in this area will focus on several key aspects:
Optimizing Concentration: Determining the optimal concentration of this compound as an additive to maximize performance benefits while minimizing any potential negative effects. ustc.edu.cn
Understanding the Mechanism: Further elucidating the exact mechanism by which this compound and its decomposition products improve battery performance. This will involve advanced in-situ analytical techniques to study the solid electrolyte interphase (SEI) layer. researchgate.netrsc.org
Application in Advanced Battery Chemistries: Investigating the use of this compound in next-generation battery technologies, such as solid-state batteries and lithium-sulfur batteries. acs.orgunivpm.ithep.com.cnease-storage.eu Its ability to form a stable cathode electrolyte interphase (CEI) is particularly interesting for high-voltage cathode materials. researchgate.net
Development of Novel Boroxine-Based Electrolytes: Moving beyond its use as an additive, researchers may explore the design of novel electrolytes where a boroxine derivative is a primary component.
The integration of this compound and its derivatives into emerging energy storage technologies holds significant potential for improving the performance, longevity, and safety of these devices. qmerit.com
Investigation of Biological Interactions and Potential Biomedical Applications
The biological activities of boroxine-containing compounds are a relatively unexplored but potentially fruitful area of research. While this article will not delve into specific dosage or safety profiles, the foundational investigation into the interactions of this compound with biological systems could unveil novel therapeutic or diagnostic applications.
Initial research could focus on:
Antimicrobial and Antifungal Activity: Screening this compound and its derivatives against a panel of bacteria and fungi to identify any potential antimicrobial properties.
Enzyme Inhibition: Investigating the ability of these compounds to inhibit the activity of specific enzymes, which could be relevant for the treatment of various diseases.
Drug Delivery: Exploring the potential of boroxine-based structures as scaffolds for the development of drug delivery systems. The ability of boron to form reversible covalent bonds with diols could be leveraged for targeted drug release.
Biomaterial Coatings: Investigating the use of this compound in the creation of biocompatible coatings for medical devices to prevent biofouling or improve tissue integration.
Computational methods, such as molecular docking, could be employed to predict the interactions of this compound derivatives with biological targets, guiding experimental studies. nih.gov It is important to note that any potential biomedical application would require extensive and rigorous preclinical and clinical testing to establish safety and efficacy.
Q & A
Q. What are the optimal reaction conditions for synthesizing polyborate sols via controlled hydrolysis of trimethoxyboroxine?
this compound undergoes hydrolysis and polycondensation to form polyborate sols. Key parameters include:
- Solvent selection : Monoglyme or tetrahydrofuran (THF) are preferred for sol stability .
- Water stoichiometry : Controlled water addition minimizes premature gelation and ensures partial hydrolysis, evidenced by reduced C-O stretching (1080 cm⁻¹) and hydroxyl group formation (3421 cm⁻¹) in IR spectra .
- Additives : Poly(ethylene oxide) (PEO) enhances sol spinnability by increasing viscosity and fiber-forming capability .
Q. Which analytical techniques are critical for characterizing polyborate sol-gel systems derived from this compound?
- Multinuclear NMR : ¹¹B NMR identifies boroxine ring retention (δ ~18–20 ppm), while ²³Na NMR tracks counterion exchange inefficiency in sodium polyborate systems .
- Thermogravimetric Analysis (TGA) : Reveals ~25% weight loss between 110–190°C, consistent with boron oxide formation .
- X-ray Diffraction (XRD) : Confirms crystallized phases (e.g., Li₂O·2B₂O₃) in heat-treated lithium polyborate gels .
Advanced Research Questions
Q. How can researchers reconcile contradictions in stoichiometric ratios during this compound-boric acid polycondensation?
Discrepancies arise due to azeotrope formation (trimethyl borate-methanol) and competing disproportionation reactions. A 2:1 this compound:boric acid ratio minimizes sublimation losses, while ¹³C NMR of distillates confirms byproduct composition (e.g., 1:1 methanol:trimethyl borate ratio in 1:1 reactions) .
Q. Methodological Recommendation :
Q. What advanced synthesis routes enable sustainable production of this compound?
A novel method reduces CO₂ with BH₃·THF (0.5 mol% NaBH₄ catalyst) under ambient conditions, yielding 87% this compound. This avoids traditional high-temperature routes and leverages CO₂ as a C1 feedstock .
Q. Key Advantages :
- Atom economy and catalyst-free design.
- Scalable for green chemistry applications.
Q. How do counterion choices (e.g., Li⁺ vs. Na⁺) influence polyborate gel properties?
Q. What methodologies address discrepancies in polyborate spinnability and fiber formation?
Contradictions arise from varying sol viscosities and additive efficacy. For reproducible fiber formation:
Q. How does this compound contribute to novel electrolyte systems in energy storage?
In fluoride-ion batteries, this compound acts as a co-solvent in poly(ethylene)oxide-based electrolytes, improving ionic conductivity and thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
